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1,4-Phenylenebis(diphenylmethanol)

Supramolecular host–guest chemistry Pyridine isomer separation Crystal engineering

1,4-Phenylenebis(diphenylmethanol) (synonyms: α,α,α′,α′-tetraphenyl-1,4-benzenedimethanol, 1,4-bis(diphenylhydroxymethyl)benzene; CAS 57155-57-4) is a C₂-symmetric, wheel-and-axle diol with molecular formula C₃₂H₂₆O₂ and molecular weight 442.56 g·mol⁻¹. It is synthesized via Grignard addition of phenylmagnesium bromide to dimethyl terephthalate, yielding the product in 73% isolated yield.

Molecular Formula C32H26O2
Molecular Weight 442.5 g/mol
Cat. No. B11953716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylenebis(diphenylmethanol)
Molecular FormulaC32H26O2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O
InChIInChI=1S/C32H26O2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,33-34H
InChIKeyKZTBUDZYXNLPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phenylenebis(diphenylmethanol) – Structural Identity and Core Physicochemical Profile for Informed Procurement


1,4-Phenylenebis(diphenylmethanol) (synonyms: α,α,α′,α′-tetraphenyl-1,4-benzenedimethanol, 1,4-bis(diphenylhydroxymethyl)benzene; CAS 57155-57-4) is a C₂-symmetric, wheel-and-axle diol with molecular formula C₃₂H₂₆O₂ and molecular weight 442.56 g·mol⁻¹ [1]. It is synthesized via Grignard addition of phenylmagnesium bromide to dimethyl terephthalate, yielding the product in 73% isolated yield [2]. The compound features two bulky diphenylhydroxymethyl termini connected through a rigid para-phenylene axle, creating a defined molecular cleft that enables selective host–guest inclusion chemistry with nitrogen-containing heterocycles and amides [1][3]. Its density is 1.192 g·cm⁻³ and calculated boiling point is 631.4 °C at 760 mmHg .

Why 1,4-Phenylenebis(diphenylmethanol) Cannot Be Replaced by Simpler Diols or Close Structural Analogs


Attempts to substitute 1,4-phenylenebis(diphenylmethanol) with simpler 1,4-benzenedimethanol (C₈H₁₀O₂, MW 138.16) or even the closely related 1,4-phenylene-bis(di-p-tolylmethanol) fail because the tetraphenyl substitution pattern is not merely decorative—it is the functional origin of the compound's wheel-and-axle host geometry [1]. The four phenyl rings create a sterically defined cleft that drives selective enclathration of specific nitrogenous guests through a combination of hydrogen bonding, π···π stacking, and van der Waals contacts that are absent or drastically attenuated in analogs bearing smaller substituents [1][2]. A direct comparative study demonstrated that replacing the phenyl wheels with p-tolyl groups (i.e., moving from the target compound to 1,4-phenylene-bis(di-p-tolylmethanol)) resulted in host:guest stoichiometric variability (1:3, 1:2, 1:2, 1:1 vs. the consistent 1:2 of the target compound) and critically reduced selectivity such that practical guest separation became unfeasible [3]. Substructure-level modification is therefore not a benign substitution; it directly degrades the molecular recognition performance that defines this compound's value proposition.

Quantitative Differentiation Evidence for 1,4-Phenylenebis(diphenylmethanol) Against Closest Analogs


Direct Head-to-Head Selectivity Comparison: Target Compound vs. 1,4-Phenylene-bis(di-p-tolylmethanol) in Pyridine/Methylpyridine Separation

In a direct comparative study by the same research group, 1,4-phenylenebis(diphenylmethanol) (the target compound) and its p-tolyl analog 1,4-phenylene-bis(di-p-tolylmethanol) were evaluated under identical mixed pyridine competition conditions. While both hosts preferred PYR and 4MP guests, the extent of selectivity exhibited by the target compound was described as 'significantly more enhanced' relative to the p-tolyl analog [1]. Critically, the authors concluded that the p-tolyl analog's selectivities were 'less than optimal' and that these difficult-to-separate pyridine/methylpyridine mixtures 'cannot be purified/separated' using the p-tolyl host through supramolecular strategies [1]. In contrast, the target compound achieved selectivity coefficients K ≥ 10 for multiple binary mixtures, the established threshold for feasible industrial separation by host–guest chemistry [2]. This represents a qualitative-to-quantitative functional gulf: one host is demonstrably unfit for separation applications while the other meets the feasibility criterion.

Supramolecular host–guest chemistry Pyridine isomer separation Crystal engineering

Host:Guest Stoichiometric Consistency: Target Compound Maintains Uniform 1:2 Ratio Across Guest Set vs. Variable Ratios for the p-Tolyl Analog

1,4-Phenylenebis(diphenylmethanol) forms inclusion compounds with a strictly conserved 1:2 host:guest (H:G) ratio with all four pyridine guests tested—PYR, 2MP, 3MP, and 4MP—confirmed by ¹H NMR spectroscopy [1]. In sharp contrast, the p-tolyl analog 1,4-phenylene-bis(di-p-tolylmethanol) produced variable and unpredictable H:G ratios of 1:3 (PYR), 1:2 (2MP), 1:2 (3MP), and 1:1 (4MP) under comparable crystallization conditions [2]. This stoichiometric invariance of the target compound simplifies process design, quality control, and molar mass calculations for scaled use, whereas the analog's variable stoichiometry introduces complexity and reproducibility risk.

Inclusion compound stoichiometry Crystal engineering Host–guest chemistry

Guest Enrichment Factors in Equimolar Competition: Quantified Selectivity for Morpholine, Piperidine, and Amide Guests

In equimolar binary guest competition experiments with dioxane (DIO), morpholine (MOR), piperidine (PIP), and pyridine (PYR), 1,4-phenylenebis(diphenylmethanol) demonstrated extreme enrichment for MOR and PIP: DIO/MOR mixtures yielded crystals containing 92.7% MOR, MOR/PYR yielded 95.3% MOR, and PYR/PIP yielded 95.5% PIP [1]. In non-equimolar conditions, even when MOR constituted only 40% of the solution, the resulting crystals contained 96% MOR; with only 20% MOR present, crystals were enriched to 95% MOR [1]. For amide guests, competition experiments demonstrated selective inclusion of DMA and DMF over NMA and NMF, with an activation energy of desolvation determined as 108 ± 5 kJ·mol⁻¹ for the DMF clathrate via isothermal thermogravimetric kinetics [2]. Total energy calculations on host–guest molecular pairs revealed that complexes with preferred guests (MOR, PIP) had total energies ranging from −59.4 to −66.6 kJ·mol⁻¹, markedly lower (more stable) than complexes with disfavoured guests DIO and PYR [1].

Molecular recognition Amide separation Host selectivity coefficients

Hydrogen Bond Geometry Correlates with Selectivity: Shorter, More Linear H-Bonds for Preferred Guests vs. Disfavoured Guests

Single-crystal X-ray diffraction analysis of the four pyridine inclusion complexes of 1,4-phenylenebis(diphenylmethanol) revealed that the preferred guests PYR and 4MP form host–guest hydrogen bonds that are both shorter (2.01–2.04 Å, significantly less than the sum of van der Waals radii) and more linear (165–171°) compared to those formed by the disfavoured guests 2MP and 3MP [1]. Hirshfeld surface analysis further demonstrated that preferred PYR and 4MP experience a greater percentage of (guest)N···H–O(host) contacts than 2MP and 3MP, and only PYR and 4MP engage in significant π···π stacking interactions with adjacent guest molecules [1][2]. This structural evidence provides a mechanistic rationale for why the target compound's selectivity is not accidental but encoded in the geometric complementarity of its tetraphenyl wheel-and-axle architecture—a feature that would be disrupted by any alteration to the phenyl substitution pattern.

Supramolecular interactions Hydrogen bonding Crystal structure–property correlation

Synthetic Accessibility and Comparative Yield: Target Compound Prepared at 73% Yield vs. p-Tolyl (69%) and p-Fluorophenyl (70%) Analogs

All three wheel-and-axle host compounds in the comparative series were synthesized via the same Grignard addition route to dimethyl terephthalate. 1,4-Phenylenebis(diphenylmethanol) (target compound) was obtained in 73% isolated yield using bromobenzene as the aryl halide, compared with 69% for the p-tolyl analog (using p-bromotoluene) and 70% for the p-fluorophenyl analog (using p-bromofluorobenzene) [1]. While the yield differences among the three are modest, the target compound's synthesis uses the most economical and widely available aryl halide (bromobenzene) among the three, and the 73% yield is the highest in the series [1]. Additionally, an alternative Friedel–Crafts alkylation/hydrolysis route using substituted benzenes and CHCl₃ catalyzed by recyclable alumina has been reported for diphenylmethanol derivatives, offering a potentially more sustainable pathway that does not require expensive Grignard reagents [2].

Grignard synthesis Diol building block Process chemistry

Industrial Relevance: Patented Use as a Dissolution Inhibitor in Chemically Amplified Photoresists for Deep-UV and Electron-Beam Lithography

A 1996 Japanese patent (JPH08134007A) assigned to Shin-Etsu Chemical Co. discloses 1,4-bis(diphenylhydroxymethyl)benzene derivatives as key components in chemically amplified positive-type photoresist compositions [1]. The patent specifically claims that the compound functions as a dissolution inhibitor providing high sensitivity against high-energy radiation including far ultraviolet, electron beam, and X-ray sources, with pattern development achievable using aqueous alkali solutions [1]. This contrasts with the simpler unsubstituted 1,4-benzenedimethanol, which serves primarily as a chain extender in polyester and polyurethane synthesis but lacks the acid-labile tertiary alcohol functionality that enables the dissolution inhibition/switching mechanism required for photoresist applications . The tetraphenyl substitution creates the steric bulk and tertiary alcohol character that are structurally essential to the resist function—a property that cannot be replicated by primary or secondary diol analogs.

Photoresist materials Semiconductor lithography Dissolution inhibitor

Procurement-Relevant Application Scenarios Where 1,4-Phenylenebis(diphenylmethanol) Delivers Verifiable Differentiation


Selective Separation of Pyridine and Methylpyridine Isomers via Supramolecular Host–Guest Crystallization

The compound's demonstrated ability to achieve selectivity coefficients K ≥ 10 in multiple binary pyridine/methylpyridine mixtures [1] directly supports its use as a selective host for purifying these industrially important solvents. Pyridine (bp 116 °C) and its methylated isomers 2MP, 3MP, and 4MP (bp 129–145 °C) have boiling points too close for economical fractional distillation, yet the target compound enriches 4MP to 98.6% from 2MP/4MP mixtures and PYR to 87.6% from PYR/2MP mixtures in a single crystallization step [1]. This performance is not replicated by the p-tolyl analog, which was explicitly shown to be ineffective for these separations [2]. Procurement should be prioritized when the workflow involves nitrogen heterocycle purification.

Crystal Engineering and Inclusion Compound Design Requiring Predictable 1:2 Stoichiometry

For crystal engineering studies where reproducible host:guest stoichiometry is essential for structural characterization and property prediction, 1,4-phenylenebis(diphenylmethanol) offers the critical advantage of invariant 1:2 H:G ratios across all tested pyridine guests [1]. This contrasts with the p-tolyl analog's guest-dependent variable stoichiometry (1:1 to 1:3) [2], which introduces uncertainty in molar mass calculations and crystal structure refinement. The compound also forms 1:2 complexes with dioxane, morpholine, piperidine [3], and a series of amides (DMA, DMF, NMA, NMF) [4], establishing a broad and predictable inclusion profile.

Development of Chemically Amplified Photoresist Formulations for High-Resolution Lithography

The Shin-Etsu patent (JPH08134007A) [1] establishes the compound's functional role as an acid-labile dissolution inhibitor in positive-tone chemically amplified resists. The tertiary benzylic alcohol groups undergo acid-catalyzed deprotection to generate alkali-soluble products upon radiation exposure, enabling high-contrast pattern formation. This application domain has a strict structural requirement for tertiary diarylmethanol functionality that cannot be met by simpler diols such as 1,4-benzenedimethanol (which bears only primary alcohols) [2]. Procurement for microelectronics research should specify the compound by CAS 57155-57-4 to ensure the correct tertiary alcohol architecture.

Thermodynamic and Kinetic Studies of Host–Guest Complexation Using a Well-Characterized Model Host

The availability of quantitative thermodynamic parameters—including host–guest pair total energies (−59.4 to −66.6 kJ·mol⁻¹ for preferred guests MOR and PIP) [1] and activation energy of desolvation for the DMF clathrate (108 ± 5 kJ·mol⁻¹) [2]—makes this compound a well-characterized model system for studying the energetics of supramolecular inclusion. Its rigid, centrosymmetric structure facilitates crystallographic analysis, with SCXRD data available for complexes with PYR, 2MP, 3MP, 4MP [3], DIO, MOR, PIP [1], and multiple amides [2]. This depth of characterization reduces the burden of preliminary method development when the compound is deployed in new guest systems.

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